molecular formula C19H26ClNO3S B5079853 ethyl 3-(3-chlorobenzyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxylate

ethyl 3-(3-chlorobenzyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxylate

Cat. No.: B5079853
M. Wt: 383.9 g/mol
InChI Key: GCNNYXBHCXKERC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves various organic reactions, including nucleophilic substitution, elimination, and addition reactions. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the molecular weight .


Chemical Reactions Analysis

The chemical reactions of the compound would depend on its functional groups. For instance, the carbonyl group (>C=O) typically undergoes nucleophilic addition reactions, while the chloro group (-Cl) can undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of an organic compound refers to how it behaves in a chemical reaction. This is determined by the reactivity of its functional groups and the conditions of the reaction .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and toxicity. Proper safety measures should be taken when handling and disposing of the compound .

Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-1-(3-methylsulfanylpropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-3-24-18(23)19(13-15-6-4-7-16(20)12-15)9-5-10-21(14-19)17(22)8-11-25-2/h4,6-7,12H,3,5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNNYXBHCXKERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCSC)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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